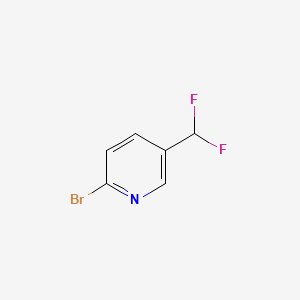

2-Bromo-5-(difluoromethyl)pyridine

Descripción general

Descripción

2-Bromo-5-(difluoromethyl)pyridine is an organic compound with the molecular formula C6H4BrF2N It is a pyridine derivative, characterized by the presence of a bromine atom at the second position and a difluoromethyl group at the fifth position on the pyridine ring

Mecanismo De Acción

Target of Action

2-Bromo-5-(difluoromethyl)pyridine primarily targets enzymes and receptors involved in various biochemical pathways. Its fluorinated pyridine structure allows it to interact with specific proteins, potentially inhibiting or modifying their activity. The exact targets can vary depending on the specific application, whether in pharmaceuticals or agrochemicals .

Mode of Action

The compound interacts with its targets through binding to active sites or allosteric sites on enzymes or receptors. This binding can lead to inhibition or modulation of the target’s activity. For instance, in agrochemical applications, it may inhibit enzymes critical for pest survival, while in pharmaceuticals, it might modulate receptor activity to achieve therapeutic effects .

Biochemical Pathways

This compound affects several biochemical pathways depending on its target. Inhibition of enzymes can disrupt metabolic pathways, leading to the accumulation or depletion of specific metabolites. This disruption can result in the death of pests in agrochemical applications or therapeutic effects in pharmaceutical applications .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound’s fluorinated structure enhances its stability and bioavailability. It is absorbed efficiently, distributed throughout the body or target organism, metabolized by liver enzymes, and excreted primarily through the kidneys .

Result of Action

At the molecular level, the action of this compound results in the inhibition or modulation of its target enzymes or receptors. This leads to cellular effects such as altered metabolic processes, disrupted cell signaling, or induced cell death in pests. In therapeutic contexts, it can result in the alleviation of symptoms or the treatment of diseases .

Action Environment

Environmental factors such as pH, temperature, and the presence of other chemicals can influence the efficacy and stability of this compound. For instance, extreme pH levels or high temperatures may degrade the compound, reducing its effectiveness. Additionally, interactions with other chemicals can either enhance or inhibit its action .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-(difluoromethyl)pyridine typically involves the bromination of 5-(difluoromethyl)pyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and improving overall efficiency .

Análisis De Reacciones Químicas

Types of Reactions: 2-Bromo-5-(difluoromethyl)pyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Oxidation and Reduction Reactions: The difluoromethyl group can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Suzuki-Miyaura Coupling: Palladium catalysts and bases such as potassium carbonate are typically used in the presence of a suitable solvent like tetrahydrofuran (THF).

Major Products Formed:

Biaryl Compounds: Formed through coupling reactions.

Substituted Pyridines: Resulting from nucleophilic substitution reactions.

Aplicaciones Científicas De Investigación

2-Bromo-5-(difluoromethyl)pyridine has a wide range of applications in scientific research:

Comparación Con Compuestos Similares

- 2-Bromo-5-(trifluoromethyl)pyridine

- 5-Bromo-2-(difluoromethyl)pyridine

- 2-Bromo-4-(trifluoromethyl)pyridine

Comparison: 2-Bromo-5-(difluoromethyl)pyridine is unique due to the specific positioning of the bromine and difluoromethyl groups on the pyridine ring. This configuration can influence its reactivity and interaction with other molecules, making it distinct from its analogs. For instance, the presence of the difluoromethyl group can enhance its lipophilicity and metabolic stability compared to compounds with trifluoromethyl groups .

Actividad Biológica

2-Bromo-5-(difluoromethyl)pyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a bromine atom and a difluoromethyl group, both of which can significantly influence its biological interactions. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C6H4BrF2N. The presence of the bromine and difluoromethyl groups enhances its lipophilicity and may affect its interaction with biological targets.

Research indicates that this compound exhibits various biological activities, primarily through the inhibition of specific enzymes and pathways involved in disease processes.

Enzyme Inhibition

One of the notable mechanisms involves the inhibition of BACE2 (beta-site amyloid precursor protein cleaving enzyme 2). BACE2 is implicated in the production of amyloid-beta peptides, which are associated with Alzheimer's disease. Compounds similar to this compound have been shown to inhibit BACE2 activity, thereby potentially reducing amyloid plaque formation in neural tissues .

Biological Activities

The compound has been evaluated for several biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. For instance, it has been reported to induce apoptosis in cancer cell lines, indicating its potential as an anticancer agent .

- Antimicrobial Activity : The compound has shown selective antimicrobial properties against certain pathogens. It was found to inhibit the growth of Chlamydia trachomatis, a significant cause of sexually transmitted infections, without affecting host cell viability .

Case Study 1: Anticancer Activity

In a study examining various pyridine derivatives, this compound was tested for its ability to suppress tumor growth in vivo. The results indicated a significant reduction in tumor size compared to control groups, suggesting that the compound may be effective in cancer therapy .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial activity of this compound against Chlamydia trachomatis. The findings revealed that it effectively reduced chlamydial inclusion numbers and altered their morphology in infected cells, highlighting its potential as a selective therapeutic agent against this pathogen .

Data Summary

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Propiedades

IUPAC Name |

2-bromo-5-(difluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF2N/c7-5-2-1-4(3-10-5)6(8)9/h1-3,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUHDJDVFZSVUOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50716745 | |

| Record name | 2-Bromo-5-(difluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50716745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221272-81-6 | |

| Record name | 2-Bromo-5-(difluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50716745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-5-(difluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.